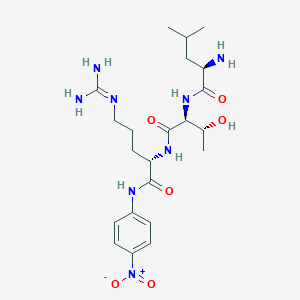

D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide, also known as LTA4H inhibitor, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound is known to inhibit the activity of the enzyme leukotriene A4 hydrolase (LTA4H), which plays a crucial role in the biosynthesis of leukotrienes, a group of inflammatory mediators.

科学的研究の応用

Substrate for Tryptase ϵ/PRSS22

The compound H-D-Leu-Thr-Arg-pNA is a preferred substrate of the human epithelium serine protease tryptase ϵ/PRSS22 . Tryptase ϵ is a member of the chromosome 16p13.3 family of human serine proteases that is preferentially expressed by epithelial cells .

Role in Fibrinolysis

Tryptase ϵ plays a prominent role in fibrinolysis and other urokinase-type plasminogen activator (uPA)-dependent reactions in the lung . The ability of tryptase ϵ to activate uPA in the presence of varied protease inhibitors suggests its significant role in these processes .

Role in Cell Migration

Tryptase ϵ can induce pro-uPA–expressing smooth muscle cells to increase their migration through a basement membrane–like extracellular matrix . This suggests a potential role of H-D-Leu-Thr-Arg-pNA in studying cell migration.

Study of Protease Activity

The compound is used in the study of protease activity. For instance, the ability of the C-9A/C90A/C112A mutant to cleave H-D-Leu-Thr-Arg-pNA was significantly reduced relative to the C90A mutant . This indicates that the physical retention of the conserved propeptide is necessary for optimal enzymatic activity of processed tryptase ϵ .

Substrate for Recombinant Human Tryptases

H-D-Leu-Thr-Arg-pNA is a chromogenic substrate cleaved by recombinant human tryptases ε (PRSS22) and γ (transmembrane tryptase, TMT) . This makes it useful in the study of these specific tryptases.

Role in Serine Protease Research

The compound is used in the research of serine proteases. The PRSS22 gene, which encodes a member of the trypsin family of serine proteases, preferentially cleaves the synthetic substrate H-D-Leu-Thr-Arg-pNA .

作用機序

Target of Action

The primary target of H-D-Leu-Thr-Arg-pNA, also known as D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide, is the Serine Protease 22 (PRSS22) . PRSS22 is a member of the trypsin family of serine proteases and is expressed in the airways in a developmentally regulated manner .

Mode of Action

H-D-Leu-Thr-Arg-pNA preferentially cleaves the synthetic substrate compared to tosyl-Gly-Pro-Arg-pNA . This interaction with its target results in the activation of the PRSS22 enzyme, leading to downstream effects in the biochemical pathways it is involved in .

Biochemical Pathways

The activation of PRSS22 by H-D-Leu-Thr-Arg-pNA affects several biochemical pathways. One significant pathway is the conversion of single-chain pro–urokinase-type plasminogen activator (pro-uPA/scuPA) into its mature, enzymatically active protease . This process plays a crucial role in fibrinolysis and other uPA-dependent reactions in the lung .

Result of Action

The result of H-D-Leu-Thr-Arg-pNA’s action is the activation of PRSS22, leading to the conversion of pro-uPA into its active form . This conversion can induce pro-uPA–expressing smooth muscle cells to increase their migration through a basement membrane–like extracellular matrix .

Action Environment

The action, efficacy, and stability of H-D-Leu-Thr-Arg-pNA can be influenced by various environmental factors. For instance, the presence of diverse protease inhibitors in normal human plasma can affect the activity of PRSS22 .

特性

IUPAC Name |

(2R)-2-amino-N-[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N8O6/c1-12(2)11-16(23)19(32)29-18(13(3)31)21(34)28-17(5-4-10-26-22(24)25)20(33)27-14-6-8-15(9-7-14)30(35)36/h6-9,12-13,16-18,31H,4-5,10-11,23H2,1-3H3,(H,27,33)(H,28,34)(H,29,32)(H4,24,25,26)/t13-,16-,17+,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFUBQKPPLZOLE-ZSGPHXLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Leu-Thr-Arg-pNA | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(E)-2-(4-methylphenyl)ethenyl]phenanthrene](/img/structure/B1180453.png)

![4-[(5-Chloro-1-benzothien-2-yl)methyl]morpholine](/img/structure/B1180456.png)